TTP 22
Overview
Description
It has an IC50 value of 0.1 μM and a Ki value of 40 nM, showing selectivity over other kinases such as JNK3, ROCK1, and MET . This compound is primarily used in research settings to study the role of CK2 in various cellular processes.
Preparation Methods
The synthesis of TTP 22 involves the preparation of substituted (thieno [2,3-d]pyrimidin-4-ylthio)carboxylic acids. The synthetic route typically includes the following steps :
Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate starting materials under controlled conditions.
Substitution reactions: Introduction of the 4-methylphenyl group and other substituents to the thieno[2,3-d]pyrimidine core.
Thioether formation: The final step involves the formation of the thioether linkage to yield the desired product.
Chemical Reactions Analysis
TTP 22 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TTP 22 is widely used in scientific research due to its ability to inhibit casein kinase 2 (CK2). Some of its applications include :
Chemistry: Studying the role of CK2 in various chemical reactions and pathways.
Biology: Investigating the effects of CK2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Exploring the potential therapeutic applications of CK2 inhibitors in treating diseases like cancer and inflammatory disorders.
Industry: Researching the use of CK2 inhibitors in developing new drugs and therapeutic agents.
Mechanism of Action
TTP 22 exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 2 (CK2). This inhibition prevents CK2 from phosphorylating its substrates, thereby affecting various cellular processes. CK2 is involved in regulating cell proliferation, differentiation, and apoptosis, making this compound a valuable tool for studying these pathways .
Comparison with Similar Compounds
TTP 22 is unique due to its high affinity and selectivity for CK2. Similar compounds include:
Casein kinase 1δ-IN-4:
CK2/ERK8-IN-1: A dual inhibitor of CK2 and ERK8 with pro-apoptotic efficacy.
Longdaysin: An inhibitor of CK1α and CK1δ, also affecting ERK2.
These compounds share similar inhibitory properties but differ in their selectivity and specific applications, highlighting the uniqueness of this compound in targeting CK2 .
Properties
IUPAC Name |
3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOULLCLLOGTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364205 | |
Record name | TTP 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329907-28-0 | |
Record name | TTP 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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